molecular formula C19H23N7O B12171583 1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide

Cat. No.: B12171583
M. Wt: 365.4 g/mol
InChI Key: QQALEDLQFSKYKC-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazolopyridine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 1,2,4-triazole derivatives under acidic or basic conditions to form the triazolopyridine moiety. Finally, the piperidine-3-carboxamide group is introduced through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI or HATU .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and process optimization ensures cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature, and catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
  • 1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,3]triazolo[4,5-b]pyridin-3-ylmethyl)piperidine-3-carboxamide
  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(quinolin-3-ylmethyl)piperidine-3-carboxamide

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide is unique due to the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets and contributes to its diverse reactivity profile.

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H23N7O/c1-13-10-14(2)22-19(21-13)25-8-5-6-15(12-25)18(27)20-11-17-24-23-16-7-3-4-9-26(16)17/h3-4,7,9-10,15H,5-6,8,11-12H2,1-2H3,(H,20,27)

InChI Key

QQALEDLQFSKYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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